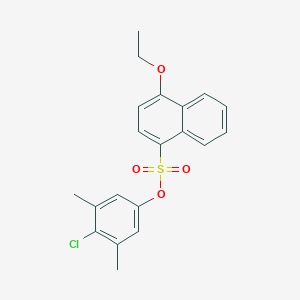

![molecular formula C19H24N2O4 B3008498 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1291861-89-6](/img/structure/B3008498.png)

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

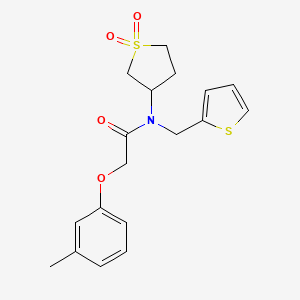

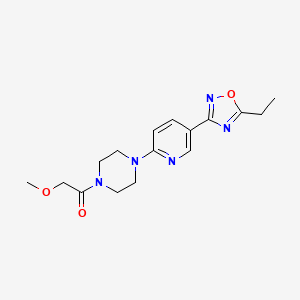

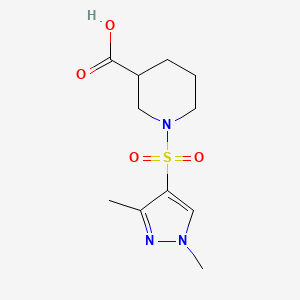

The compound 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a complex molecule that features a piperidine and pyrrolidine core, both of which are important scaffolds in medicinal chemistry due to their presence in a variety of bioactive compounds. The molecule includes a 4-methylbenzyl group attached to the pyrrolidine ring, which is further linked to a piperidine ring through a carboxylic acid moiety.

Synthesis Analysis

The synthesis of related piperidine and pyrrolidine derivatives has been explored through various methods. One approach involves a biocatalytic cascade using carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes to achieve enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines starting from keto acids or keto aldehydes . Another method described the synthesis of 2,3-disubstituted pyrrolidines and piperidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides . Additionally, N-heterocyclic carbene-catalyzed intramolecular aza-Michael addition has been used to synthesize pyrrolidine and piperidine derivatives from α,β-unsaturated carboxylic acid .

Molecular Structure Analysis

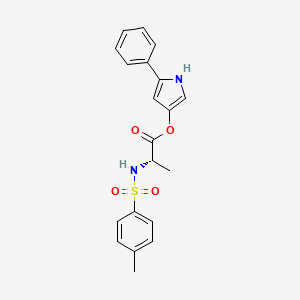

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of a pyrrolidinone-derived compound with a 4-methylbenzylidene group was determined, revealing π–π interactions and the orientation of carboxylic acid groups . Another study investigated the spectroscopic properties of a similar compound using FT-IR, NMR, and UV techniques, along with quantum chemical methods .

Chemical Reactions Analysis

The reactivity of piperidine and pyrrolidine derivatives has been explored in several studies. For example, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared through a tandem process involving nucleophilic addition and intramolecular elimination . The reactions of N-(4-hydroxybenzyl)-piperidines and -pyrrolidines with carbonyl sulphide have also been studied, leading to the formation of S-4-hydroxybenzyl amine-1-carbothioates or benzyl alcohols depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the spectroscopic properties, Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability of a 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid derivative were simulated . Additionally, the crystal structure, DFT study, Hirshfeld surface analysis, and vibrational analysis of a nitrogenous compound containing a piperazine moiety were performed to reveal some physicochemical properties .

Wissenschaftliche Forschungsanwendungen

Metal–Organic Frameworks (MOFs)

A study by Zhao et al. (2020) described the synthesis of a novel metal-organic framework (MOF) incorporating a derivative similar to the requested compound. This MOF demonstrated effective adsorption properties for removing anionic dyes from aqueous solutions, showcasing its potential in environmental cleanup applications (Zhao et al., 2020).

Synthesis and Bioactivity

Si-jia (2011) synthesized a novel compound with structural similarities, focusing on its crystal structure and broad inhibitory activities against fungi. This research highlights the compound's potential for developing new antimicrobial agents (Si-jia, 2011).

Optically Pure Compounds

Ruano et al. (2006) reported the preparation of optically pure derivatives involving similar structural motifs. This process emphasized the control of stereoselectivity, vital for creating compounds with specific biological activities (Ruano et al., 2006).

Asymmetric Benzylation

Wang et al. (2018) explored the asymmetric benzylation of a closely related compound, aiming to develop biologically active compounds with a chiral 3-benzylpiperidine backbone. Their methodological advancements offer potential in medicinal chemistry for synthesizing chiral molecules (Wang et al., 2018).

Structural and Biochemical Studies

Burgos et al. (1992) conducted a comprehensive study on a series of derivatives, analyzing their NMR spectroscopy profiles and crystal structures. The research provided insights into the compounds' preferred conformations and their inhibitory effects on certain biological targets (Burgos et al., 1992).

Eigenschaften

IUPAC Name |

1-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13-2-4-14(5-3-13)11-21-12-16(10-17(21)22)18(23)20-8-6-15(7-9-20)19(24)25/h2-5,15-16H,6-12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBVGDOOCCCZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)

![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)